12-Chloro-10-[(phenylsulfanyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-chloro-2-[(phenylthio)methyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine” is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen and substitutions at of carbon at 2, 4, 5, and 6 positions .Molecular Structure Analysis
Pyrimidine belongs to an electron-rich nitrogen-containing heterocycle . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis
Pyrimidines can undergo a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be determined by various methods such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Scientific Research Applications
Medicinal and Biological Activities
Thienopyrimidine derivatives have shown significant medicinal and biological activities. For instance, they have been identified as potent inhibitors of VEGF receptor-2 kinase, which plays a crucial role in the angiogenesis process related to tumor growth and metastasis. Additionally, some derivatives have been investigated for their selective and potent ligand properties for the 5-HT3 receptor, suggesting potential therapeutic applications in treating psychosis, memory impairment, and substance abuse disorders (Song, 2007).
Antimicrobial and Anti-inflammatory Agents
Several studies have highlighted the antimicrobial and anti-inflammatory potentials of thienopyrimidine derivatives. These compounds have been shown to exhibit remarkable activity against fungi and bacteria, making them candidates for further exploration as antimicrobial agents. Their anti-inflammatory properties have also been documented, suggesting a role in the development of new anti-inflammatory drugs (Tolba, El-Dean, Ahmed, & Hassanien, 2018).
Nonlinear Optics (NLO) Applications
Research into the electronic and optical properties of thienopyrimidine derivatives has revealed their promising applications in the field of nonlinear optics (NLO). Detailed investigations into the structural parameters, electronic properties, and NLO characteristics of specific phenyl pyrimidine derivatives have shown their potential for optoelectronic high-tech applications, highlighting the NLO character of these molecules and recommending further exploration for optoelectronic associated applications (Hussain et al., 2020).
Synthesis and Characterization for Advanced Applications
The facile synthesis and detailed characterization of thienopyrimidine derivatives pave the way for their utilization in various advanced applications. For example, the synthesis of novel thienopyrimidine compounds with a focus on enhancing their biological activities indicates their potential in drug discovery and development. The synthesis routes are often designed to introduce functionalities that could lead to improved pharmacological profiles (El-Gazzar, Hussein, & Aly, 2006).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
12-chloro-10-(phenylsulfanylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S2/c17-15-14-11-7-4-8-12(11)21-16(14)19-13(18-15)9-20-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRZPOVQILLEAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=NC(=N3)CSC4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.